(4-Methoxyadamantan-1-YL)methanamine

Neuropharmacology GABAergic Transporter inhibition

This 4-methoxy adamantane derivative offers differentiated GAT1 inhibition (human Ki 3.98 µM) and irreversible AdoMet-DC inactivation (Ki 3.8 µM), unlike amantadine or memantine. Its methoxy handle enables orthogonal derivatization for antiviral resistance campaigns (e.g., M2 S31N). High-purity compound for reproducible pharmacophore studies. Order today to accelerate your CNS or anti-influenza program.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
Cat. No. B8696089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyadamantan-1-YL)methanamine
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCOC1C2CC3CC1CC(C3)(C2)CN
InChIInChI=1S/C12H21NO/c1-14-11-9-2-8-3-10(11)6-12(4-8,5-9)7-13/h8-11H,2-7,13H2,1H3
InChIKeyHQHATJRPHSWUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxyadamantan-1-YL)methanamine: A Structurally Differentiated Adamantane-Derived Primary Amine for Specialized Medicinal Chemistry and Neurochemical Research


(4-Methoxyadamantan-1-yl)methanamine (CAS 1272030-13-3) is a substituted adamantane derivative featuring a methoxy group at the bridgehead 4-position and a primary amine-bearing methyl group at the 1-position, yielding a molecular formula of C12H21NO and a molecular weight of 195.30 g/mol [1]. This compound belongs to the broader class of aminoadamantanes—which includes established therapeutics such as amantadine, memantine, and rimantadine—but its unique 4-methoxy substitution imparts distinct physicochemical properties, including a computed XLogP3-AA value of 1.2, a topological polar surface area of 35.3 Ų, and two hydrogen bond acceptors [1]. The rigid adamantane cage confers metabolic stability and lipophilicity advantageous for central nervous system (CNS) penetration, while the methoxy and primary amine functionalities provide orthogonal chemical handles for further derivatization in structure–activity relationship (SAR) campaigns [1].

(4-Methoxyadamantan-1-YL)methanamine: Why Non-Methoxy or Differently Substituted Adamantane Analogs Cannot Be Assumed Interchangeable


Adamantane derivatives are not functionally interchangeable; subtle variations in substitution pattern profoundly alter target engagement profiles, metabolic fate, and downstream biological activity. For (4-methoxyadamantan-1-yl)methanamine, the presence of the 4-methoxy group distinguishes it from non-substituted 1-adamantylmethanamine, from 2-adamantyl positional isomers, and from clinically established aminoadamantanes such as amantadine and memantine. These structural differences translate into divergent binding affinities at neurotransmitter transporters (e.g., GAT1), distinct enzyme inhibition profiles (e.g., adenosine deaminase, AdoMet-DC), and altered potential for antiviral resistance [1]. Consequently, assuming functional equivalence between this compound and its close analogs without empirical verification introduces substantial risk in both research and early-stage drug discovery programs. The quantitative evidence below delineates the specific, measurable dimensions along which (4-methoxyadamantan-1-yl)methanamine exhibits a differentiated profile relative to structurally proximal comparators.

(4-Methoxyadamantan-1-YL)methanamine: Quantified Differentiation Data Against Structural Analogs and In-Class Candidates


GABA Transporter 1 (GAT1) Binding Affinity: (4-Methoxyadamantan-1-YL)methanamine Displays Measurable Ki Values in the Low Micromolar Range, a Profile Distinct from Non-Substituted 1-Adamantylmethanamine

(4-Methoxyadamantan-1-yl)methanamine binds to the human GABA transporter 1 (GAT1) with a measured Ki of 3.98 µM (3,980 nM) when assayed in HEK293 cells expressing human GAT1 using NO71156 as an unlabelled marker in an LC-ESI-MS/MS-based competitive MS binding assay [1]. The same compound shows a Ki of 3.89 µM against mouse GAT1 under identical assay conditions [1]. In contrast, the non-methoxylated analog 1-adamantylmethanamine exhibits no reported GAT1 binding activity in the curated public domain, suggesting that the 4-methoxy substituent confers measurable affinity for this transporter target. The binding affinity is modest (low micromolar), yet it represents a defined, quantifiable interaction that distinguishes this compound from the unsubstituted 1-adamantylmethanamine baseline.

Neuropharmacology GABAergic Transporter inhibition

Adenosine Deaminase (ADA) Inhibition: (4-Methoxyadamantan-1-YL)methanamine Exhibits Thermal Stability-Dependent Ki Values That Differentiate It from Amantadine and Memantine, Which Lack Documented ADA Activity

(4-Methoxyadamantan-1-yl)methanamine inhibits adenosine deaminase (ADA) with a Ki of 5.0 µM (5,000 nM) after heating to 100°C and a Ki of 520 µM (520,000 nM) before heating, measured in 0.05 M sodium phosphate buffer at pH 7.0 [1]. This >100-fold difference in inhibitory potency depending on thermal pretreatment indicates a conformation-sensitive or covalent modification-driven mechanism. Neither amantadine nor memantine has documented ADA inhibitory activity in the primary literature or public databases, establishing this compound as possessing a unique enzymatic target engagement profile within the aminoadamantane class.

Enzymology Purine metabolism Immunomodulation

S-Adenosylmethionine Decarboxylase (AdoMet-DC) Inactivation: (4-Methoxyadamantan-1-YL)methanamine Shows Species-Specific Irreversible Inhibition with Ki Values of 3.8 µM (Bacterial) and 10.7 µM (Human)

(4-Methoxyadamantan-1-yl)methanamine was evaluated for its ability to inactivate S-adenosylmethionine decarboxylase (AdoMet-DC), a key enzyme in polyamine biosynthesis. The compound inactivated bacterial AdoMet-DC with a Ki of 3.8 µM (range: 3.8–39.6 µM) and human AdoMet-DC with a Ki of 10.7 µM (range: 10.7–62.7 µM) [1]. This species-specific inactivation profile, coupled with the irreversible nature of the inhibition, distinguishes (4-methoxyadamantan-1-yl)methanamine from classical aminoadamantanes such as amantadine and memantine, which have not been reported to target AdoMet-DC. The 2.8-fold greater potency against the bacterial enzyme relative to the human isoform suggests a degree of selectivity that may be exploitable in antimicrobial drug design.

Polyamine biosynthesis Cancer research Antiparasitic

Influenza A M2 Proton Channel Disruption: (4-Methoxyadamantan-1-YL)methanamine Derivatives Exhibit Inhibitory Activity Against Influenza A Virus, Potentially Including Rimantadine-Resistant Strains

Derivatives of (4-methoxyadamantan-1-yl)methanamine have demonstrated inhibitory activity against influenza A virus (IAV) by disrupting the M2 proton channel function [1]. While specific IC50 values for the parent compound are not publicly available, the documented activity against IAV—including potential activity against rimantadine-resistant strains—positions this chemotype as a relevant scaffold for developing next-generation adamantane-based antivirals. Amantadine and rimantadine, the prototypical M2 channel blockers, are largely ineffective against circulating influenza strains due to widespread resistance (e.g., S31N mutation). The methoxy-substituted scaffold may offer a structural basis for overcoming this resistance, a hypothesis supported by structure-based design studies of related adamantane derivatives targeting mutant M2 channels [2].

Antiviral Influenza Ion channel

Physicochemical Differentiation: (4-Methoxyadamantan-1-YL)methanamine Possesses a Computed XLogP3 of 1.2 and Topological Polar Surface Area of 35.3 Ų, Diverging from Non-Methoxy Analogs and Altering CNS Penetration Potential

The computed physicochemical properties of (4-methoxyadamantan-1-yl)methanamine—XLogP3-AA = 1.2, topological polar surface area (TPSA) = 35.3 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, rotatable bond count = 2—differentiate it from non-substituted 1-adamantylmethanamine (XLogP3 ~2.5, TPSA ~26 Ų) [1]. The lower lipophilicity (XLogP3 1.2 vs. ~2.5) and increased polar surface area may attenuate non-specific membrane partitioning while preserving sufficient hydrophobicity for blood–brain barrier penetration, a balance that is critical for CNS-targeted probes. The methoxy group also introduces an additional hydrogen bond acceptor, enabling distinct intermolecular interactions with target proteins and potentially altering metabolic stability compared to non-oxygenated adamantane amines.

Medicinal chemistry CNS drug design ADME

Synthetic Versatility: (4-Methoxyadamantan-1-YL)methanamine Contains a Primary Amine Handle for Facile Derivatization into Amides, Ureas, and Secondary Amines, Enabling Rapid SAR Expansion

The primary amine functionality of (4-methoxyadamantan-1-yl)methanamine provides a versatile synthetic handle for generating diverse analog libraries via standard amide coupling, reductive amination, urea formation, or sulfonamide synthesis [1]. In contrast, many clinically established aminoadamantanes (e.g., amantadine, memantine) feature tertiary amines or bridgehead-attached amino groups that are less amenable to straightforward derivatization without protecting group strategies or harsh conditions. This synthetic accessibility enables rapid exploration of structure–activity relationships and facilitates the generation of conjugates for targeted drug delivery or PROTAC development.

Organic synthesis Medicinal chemistry SAR

(4-Methoxyadamantan-1-YL)methanamine: Evidence-Backed Application Scenarios for Drug Discovery and Chemical Biology


Probe Development for GABAergic Neurotransmission Studies

Researchers investigating GABA transporter 1 (GAT1) function may employ (4-methoxyadamantan-1-yl)methanamine as a tool compound to probe the structural determinants of GAT1 inhibition. Its defined Ki values of 3.98 µM (human GAT1) and 3.89 µM (mouse GAT1) [1] provide a quantitative benchmark for assessing binding site occupancy and for benchmarking novel GAT1 ligands. The compound's physicochemical properties (XLogP3 1.2, TPSA 35.3 Ų) [2] further support its utility in cell-based assays requiring adequate membrane permeability.

Chemical Starting Point for Polyamine Biosynthesis Inhibitors in Oncology or Antiparasitic Programs

The demonstrated ability of (4-methoxyadamantan-1-yl)methanamine to irreversibly inactivate S-adenosylmethionine decarboxylase (AdoMet-DC) with Ki values of 3.8 µM (bacterial) and 10.7 µM (human) [1] positions this compound as a validated starting point for developing polyamine biosynthesis inhibitors. Medicinal chemists may leverage the species-specific potency difference to design selective antimicrobial agents, or alternatively optimize the scaffold for human AdoMet-DC inhibition in cancer indications where polyamine depletion is therapeutically desirable.

Scaffold for Next-Generation Adamantane-Based Influenza Antivirals Targeting Resistant Strains

Given the reported antiviral activity of (4-methoxyadamantan-1-yl)methanamine derivatives against influenza A virus, including potential activity against rimantadine-resistant strains [1], this chemotype is well-suited for structure-based optimization campaigns aimed at overcoming M2 channel mutations (e.g., S31N) that render amantadine and rimantadine ineffective [2]. The methoxy substitution provides an additional vector for modifying interactions with the M2 channel pore, potentially restoring inhibitory activity against clinically relevant resistant variants.

ADA-Targeted Tool Compound for Purine Metabolism and Immunomodulation Research

The unique adenosine deaminase (ADA) inhibitory profile of (4-methoxyadamantan-1-yl)methanamine—with a Ki of 5.0 µM after thermal treatment versus 520 µM before heating [1]—offers a distinctive probe for studying ADA enzymology and the role of purine metabolism in immune cell function. The compound's conformation-sensitive inhibition may also inform the design of covalent or allosteric ADA inhibitors, a mechanism not represented by existing aminoadamantane drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methoxyadamantan-1-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.